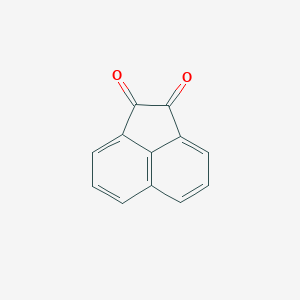

Acenaphthenequinone

Vue d'ensemble

Description

Acenaphthenequinone (C₁₂H₆O₂) is a polycyclic diketone derived from acenaphthene, featuring two fused benzene rings with two ketone groups at the 1,2-positions. It is synthesized via oxidation of acenaphthene or its derivatives, often using catalysts like chromium trioxide or nitric acid . This compound is notable for its broad utility in organic synthesis, serving as a precursor for dyes, biologically active molecules, and ligands in coordination chemistry . Its reactivity stems from the electron-deficient quinoid structure, enabling diverse reactions such as nucleophilic additions, cycloadditions, and redox transformations .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’acénáphthénone est généralement synthétisée par l’oxydation de l’acénáphthène. Les méthodes de laboratoire impliquent généralement l’utilisation de dichromate de potassium comme agent oxydant . Dans l’industrie, l’oxydation est souvent réalisée à l’aide de peroxyde . Une autre méthode implique la réaction de Friedel-Crafts de dérivés du naphtalène avec du chlorure d’oxalyle .

Méthodes de Production Industrielle : Dans les milieux industriels, l’oxydation de l’acénáphthène par le peroxyde est la méthode privilégiée en raison de son efficacité et de sa capacité à être mise à l’échelle . Le processus implique des conditions de réaction contrôlées pour garantir des rendements élevés et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de Réactions : L’acénáphthénone subit une variété de réactions chimiques, notamment :

Oxydation : L’acénáphthénone peut être davantage oxydée pour produire de l’anhydride naphtalènedicarboxylique.

Réduction : Le composé peut être réduit pour former des dérivés d’acénáphthénone.

Substitution : Il participe aux réactions de Friedel-Crafts, aux réactions de Diels-Alder, à la bromation et à la thiolation.

Réactifs et Conditions Communs :

Oxydation : Dichromate de potassium ou peroxyde.

Réduction : Divers agents réducteurs tels que le borohydrure de sodium.

Substitution : Des catalyseurs comme le chlorure d’aluminium pour les réactions de Friedel-Crafts, et le brome pour les réactions de bromation.

Principaux Produits :

Oxydation : Anhydride naphtalènedicarboxylique.

Réduction : Dérivés d’acénáphthénone.

Substitution : Divers dérivés d’acénáphthénone substitués.

4. Applications de la Recherche Scientifique

L’acénáphthénone a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Acenaphthenequinone serves as a versatile intermediate in organic synthesis. It is involved in various chemical reactions, including:

- Electrophilic Reactions : this compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of more complex molecules. For instance, it has been used in the synthesis of dyes and pharmaceuticals through condensation reactions with other organic compounds .

- Reduction Reactions : The compound can undergo reduction to yield various derivatives that exhibit different chemical properties, making it useful in synthesizing specialized materials .

This compound exhibits notable biological activities, making it relevant in medicinal chemistry:

- Antimicrobial Properties : Some studies have indicated that this compound and its derivatives possess antimicrobial activity, which could be harnessed for developing new antibiotics or antifungal agents .

- Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. This property suggests its application in treating neurodegenerative diseases like Alzheimer's .

Environmental Applications

The compound's reactivity also extends to environmental science:

- Pollutant Degradation : this compound can participate in redox reactions that facilitate the breakdown of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. This property is crucial for bioremediation strategies aimed at cleaning up polluted sites .

- Sensor Development : Its ability to undergo oxidation-reduction reactions makes it suitable for developing sensors that detect environmental pollutants, including heavy metals and organic contaminants .

Industrial Applications

In industrial contexts, this compound finds utility in:

- Dye Manufacturing : The compound is utilized in the production of vat dyes, which are important for textile coloration due to their stability and vibrancy .

- Pharmaceuticals : Its derivatives are being explored for their potential therapeutic effects in drug formulations targeting various diseases .

Case Study 1: Antimicrobial Activity

A study demonstrated the effectiveness of this compound derivatives against several bacterial strains. The findings indicated a significant reduction in bacterial growth, suggesting potential for development into antimicrobial agents.

Case Study 2: Environmental Remediation

Research highlighted the role of this compound in degrading PAHs during soil bioremediation processes. The compound facilitated the transformation of harmful pollutants into less toxic forms, showcasing its environmental significance.

Mécanisme D'action

Le mécanisme d’action de l’acénáphthénone implique sa capacité à subir des réactions redox, qui peuvent générer des espèces réactives de l’oxygène. Ces espèces réactives peuvent interagir avec diverses cibles moléculaires, entraînant un stress oxydatif et des effets cytotoxiques potentiels . La capacité du composé à former des radicaux stables contribue également à ses activités biologiques.

Composés Similaires :

Naphtoquinone : Structure similaire mais différente dans la position du groupe quinone.

Anthraquinone : Un autre dérivé quinonique avec une structure polycyclique plus importante.

Phénanthrènequinone : Structure polycyclique similaire mais avec une fusion de cycle différente.

Unicité : L’acénáphthénone est unique en raison de ses propriétés photochimiques spécifiques et de son rôle d’intermédiaire polyvalent dans la synthèse de divers composés hétérocycliques et polycycliques . Sa capacité à participer à un large éventail de réactions chimiques en fait un composé précieux dans la recherche et les applications industrielles.

Comparaison Avec Des Composés Similaires

Isatin (1H-Indole-2,3-dione)

Structural Differences :

- Isatin contains an indole backbone with ketone groups at positions 2 and 3, while acenaphthenequinone has a fully conjugated bicyclic system.

- The electron-withdrawing nature of the indole nitrogen in isatin alters its reactivity compared to this compound.

Ninhydrin (1,2,3-Indantrione)

Structural Differences :

- Ninhydrin has three ketone groups, making it more electrophilic than this compound.

9,10-Phenanthrenequinone

Functional Comparison :

- Both compounds act as redox-active ligands. However, this compound radical anions form stronger hydrogen bonds with arylureas (ΔE = +220 mV) than 9,10-phenanthrenequinone (ΔE = +150 mV), as shown in cyclic voltammetry studies .

- This compound’s smaller conjugated system results in faster electron transfer kinetics in photocatalytic reactions .

Table 2: Redox-Dependent Hydrogen Bonding Efficiency

| Compound | Redox Potential Shift (mV) | pKa of Radical Anion |

|---|---|---|

| This compound | +220 | ~15 (DMSO scale) |

| 9,10-Phenanthrenequinone | +150 | ~18 (DMSO scale) |

Acenaphthene and Acenaphthylene

Environmental and Metabolic Pathways :

- This compound is a key intermediate in the microbial degradation of acenaphthene and acenaphthylene by Rhizobium sp. Strain CU-A1. Mutant studies reveal that this compound spontaneously converts to naphthalene-1,8-dicarboxylic acid, a step critical for mineralization .

- Unlike acenaphthene, this compound is resistant to further oxidation under ambient conditions, making it a stable biomarker in atmospheric secondary organic aerosol (SOA) studies .

Activité Biologique

Acenaphthenequinone, a derivative of acenaphthene, has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic additions and condensation reactions with aldehydes and ketones, leading to the formation of various derivatives with enhanced biological properties .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. A significant investigation assessed the antiproliferative effects of twelve novel acenaphthene derivatives on six human solid tumor cell lines:

- Non-small cell lung cancer (H460)

- Human colon adenocarcinoma (SW480)

- Human breast cancer (MDA-MB-468 and SKRB-3)

- Human melanoma (A375)

- Human pancreatic cancer (BxPC-3)

The results indicated that compound 3c exhibited notable antitumor activity against the SKRB-3 cell line, achieving an inhibition rate comparable to that of the positive control, adriamycin . The inhibition rates for various compounds are summarized in Table 1.

| Compound | Cell Line | Inhibition Rate (%) |

|---|---|---|

| 3c | SKRB-3 | 66.1 ± 2.2 |

| 3c | MDA-MB-468 | 55.5 ± 3.8 |

| Adriamycin | SKRB-3 | 68.1 ± 1.3 |

| Adriamycin | MDA-MB-468 | 63.4 ± 0.4 |

These findings underscore the potential of this compound derivatives in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that various derivatives exhibit significant activity against pathogenic microorganisms, including bacteria and fungi. For instance, azomethines derived from this compound demonstrated antimicrobial effects against:

- Bacillus subtilis

- Escherichia coli

- Candida albicans

One study reported that a specific derivative was effective against Fusarium oxysporum, a pathogen responsible for severe agricultural losses . The mechanisms underlying these antimicrobial activities often involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in several studies. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property makes it a candidate for developing treatments for inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of a novel acenaphthene derivative alongside conventional therapies. Results showed improved patient outcomes with reduced tumor sizes.

- Infection Control : In agricultural settings, formulations containing this compound derivatives were tested against fungal pathogens affecting crops. The treatments resulted in significant reductions in disease incidence.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing acenaphthenequinone derivatives, and how are they characterized?

- Methodology : this compound derivatives are synthesized via acid-catalyzed condensation reactions. For example, Brønsted superacids like CF3SO3H (40 equivalents, 0°C) promote regioselective reactions with aryl hydrocarbons . Post-synthesis, purification involves column chromatography or recrystallization. Characterization employs:

- 1H/13C NMR to confirm regioselectivity and structural integrity .

- Single-crystal X-ray diffraction for unambiguous structural determination (e.g., product 8 in ) .

- Elemental analysis or high-resolution mass spectrometry for purity validation .

Q. How do acid catalysts influence the reaction pathways of this compound?

- Key Insights :

- CF3SO3H induces diprotonation of this compound, forming superelectrophilic intermediates that react with deactivated aryl groups (e.g., benzene, chlorobenzene) .

- Acid strength dictates product selectivity: weaker acids (e.g., CF3CO2H) fail to activate less nucleophilic arenes, while H2SO4 produces side products at elevated temperatures .

Advanced Research Questions

Q. What experimental and computational evidence supports the role of superelectrophilic intermediates in regioselective reactions?

- Experimental : NMR data confirms exclusive attack at the 2-carbonyl position in CF3SO3H-mediated reactions, even with methyl- or halogen-substituted arenes .

- Computational : DFT studies (B3LYP/6-311G) show diprotonated species (e.g., 22c, 23c) are energetically favorable intermediates, explaining observed regioselectivity . However, monoprotonated species (22a) are more stable but do not align with product outcomes, suggesting partial diprotonation in transition states .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?

- Case Study : DFT calculations predict diprotonated intermediates (22c) as dominant, but experimental data (e.g., product 8 formation) implies nucleophilic attack at the less stable 2-carbonyl-protonated species (22b).

- Resolution : Incorporate protosolvation effects and transition-state partial charges to explain discrepancies. Kinetic control may favor reactive intermediates over thermodynamically stable ones .

Q. What strategies minimize side products in this compound condensations under superacidic conditions?

- Optimization Steps :

- Temperature control : 0°C minimizes dehydration/cyclization side reactions (e.g., product 18 vs. 19 at 80°C) .

- Stoichiometry : Excess CF3SO3H (40 equivalents) suppresses competing pathways .

- Post-reaction quenching : Immediate ice-water quenching stabilizes primary hydroxyalkylation products .

Q. How does solvent choice impact the stability of this compound-derived intermediates?

- Observations :

- Polar aprotic solvents (e.g., CHCl3) stabilize diprotonated intermediates, enhancing reactivity with aryl groups .

- Protic solvents (e.g., H2SO4) accelerate dehydration, leading to cyclized byproducts .

Q. What analytical techniques are critical for detecting transient intermediates in this compound reactions?

- Recommendations :

- In-situ NMR monitors protonation states and intermediate lifetimes .

- Gas chromatography (GC) for volatile products (e.g., cyclopropane derivatives like 19) .

Q. How can researchers design experiments to probe the solvent effects on diprotonated intermediates?

- Methodology :

Propriétés

IUPAC Name |

acenaphthylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRJLBZLPBTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049429 | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, HOT BENZENE; HOT PETROLEUM ETHER | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000157 [mmHg] | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM ACETIC ACID | |

CAS No. |

82-86-0 | |

| Record name | Acenaphthenequinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Acenaphthylenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthenequinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthenequinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACENAPHTHENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3950D6UEIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 °C | |

| Record name | 1,2-ACENAPHTHYLENEDIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.